molecular formula C18H16N4O B11388915 5-amino-4-(5-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one

5-amino-4-(5-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one

Cat. No.: B11388915
M. Wt: 304.3 g/mol
InChI Key: FWYOEZRBTCLVKG-UHFFFAOYSA-N
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Description

5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that features a unique structure combining a benzodiazole ring with a pyrrolone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolone moiety. Common reagents used in these reactions include aniline derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

The compound’s potential medicinal properties are of great interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for various applications.

Mechanism of Action

The mechanism by which 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures, such as benzimidazole and its derivatives.

    Pyrrolone Derivatives: Compounds with similar pyrrolone structures, such as pyrrolidinone and its derivatives.

Uniqueness

What sets 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one apart is its unique combination of the benzodiazole and pyrrolone moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-ol

InChI

InChI=1S/C18H16N4O/c1-11-7-8-13-14(9-11)21-18(20-13)16-15(23)10-22(17(16)19)12-5-3-2-4-6-12/h2-9,19,23H,10H2,1H3,(H,20,21)

InChI Key

FWYOEZRBTCLVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=CC=C4)O

Origin of Product

United States

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